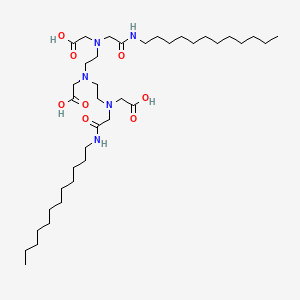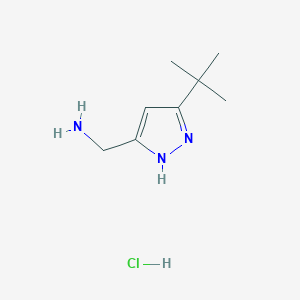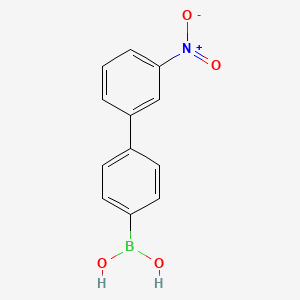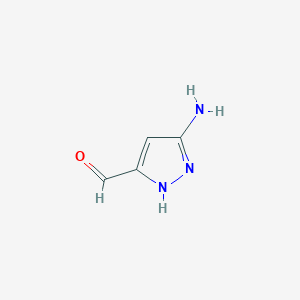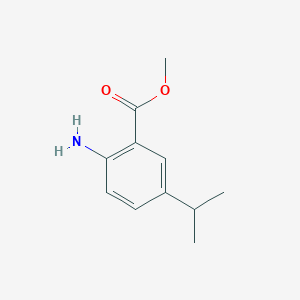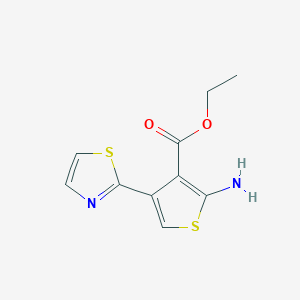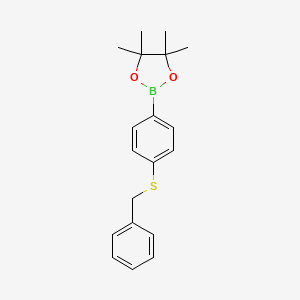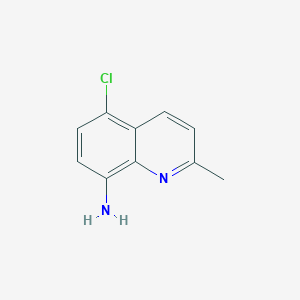
5-Chloro-2-methylquinolin-8-amine
概要
説明
5-Chloro-2-methylquinolin-8-amine: is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are widely used in the synthesis of pharmaceuticals, agrochemicals, and dyes due to their unique chemical properties . The compound’s structure consists of a quinoline ring system with a chlorine atom at the 5th position, a methyl group at the 2nd position, and an amine group at the 8th position, making it a valuable scaffold for drug development and other applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methylquinolin-8-amine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde, can be adapted to introduce the desired substituents . Other methods include transition metal-catalyzed reactions and metal-free ionic liquid-mediated reactions .
Industrial Production Methods: Industrial production of quinoline derivatives often employs scalable and cost-effective methods. These methods may include the use of continuous flow reactors and green chemistry principles to minimize environmental impact. Transition metal-catalyzed reactions and microwave-assisted synthesis are also explored for their efficiency and reduced reaction times .
化学反応の分析
Types of Reactions: 5-Chloro-2-methylquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Various amine derivatives.
Substitution: Substituted quinoline derivatives with different functional groups.
科学的研究の応用
Chemistry: 5-Chloro-2-methylquinolin-8-amine is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, quinoline derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They are also explored for their antimicrobial and antiviral properties .
Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, antimalarial, and anti-inflammatory activities. Quinoline derivatives have shown promise in targeting specific molecular pathways involved in various diseases .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its chemical stability and reactivity make it suitable for various industrial applications .
作用機序
The mechanism of action of 5-Chloro-2-methylquinolin-8-amine involves its interaction with specific molecular targets. For instance, in anticancer research, the compound may inhibit key enzymes involved in cell proliferation and survival pathways, such as the PI3K/AKT/mTOR pathway . The presence of the chlorine and methyl groups enhances its binding affinity and selectivity towards these targets .
類似化合物との比較
2-Chloro-8-methylquinoline: Similar structure but lacks the amine group at the 8th position.
5-Chloro-2-phenylquinoline: Contains a phenyl group instead of a methyl group at the 2nd position.
8-Aminoquinoline: Lacks the chlorine and methyl substituents.
Uniqueness: 5-Chloro-2-methylquinolin-8-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
特性
IUPAC Name |
5-chloro-2-methylquinolin-8-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-2-3-7-8(11)4-5-9(12)10(7)13-6/h2-5H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTNMGJECQXVDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-((4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)methyl)benzonitrile](/img/structure/B3204065.png)




